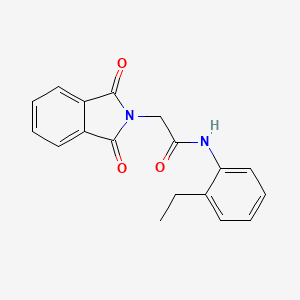![molecular formula C19H13FN6O3S B11703974 (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)
(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a combination of fluorophenyl, nitrophenyl, thiazolyl, and pyrazolone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazone: Reacting 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a thiazole derivative under acidic or basic conditions to form the core structure.
Functionalization: Introduction of the nitrophenyl and methyl groups through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrazolone rings.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Possible applications in materials science or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the fluorophenyl group in the compound provides unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C19H13FN6O3S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13FN6O3S/c1-11-17(23-22-14-7-5-13(20)6-8-14)18(27)25(24-11)19-21-16(10-30-19)12-3-2-4-15(9-12)26(28)29/h2-10,24H,1H3 |
Clave InChI |
OUNCNQGATMBYIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)

![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)
![(2E,6E)-2,6-bis[(4-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11703931.png)
![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)
![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11703956.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)
![3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
